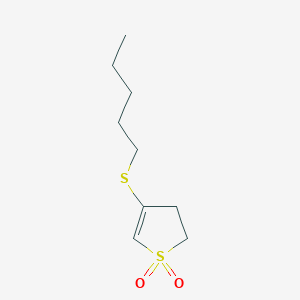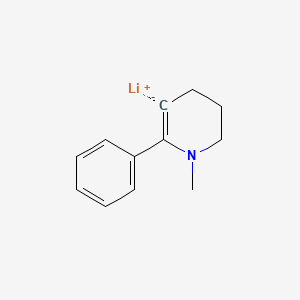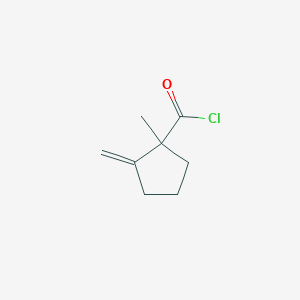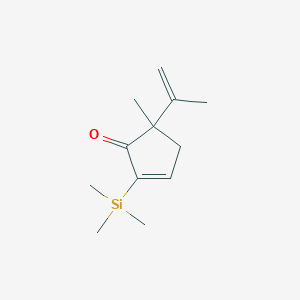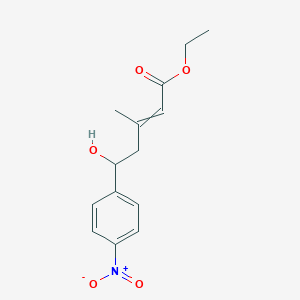
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane: is an organic compound with the molecular formula C₁₂H₁₆ . It is a cyclobutane derivative with four vinyl groups attached to the ring in a specific stereochemical arrangement.
Vorbereitungsmethoden
The synthesis of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation and dehydrogenation steps to introduce the vinyl groups in the desired positions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: Hydrogenation of the vinyl groups can be achieved using catalysts such as palladium on carbon (Pd/C) to form the corresponding saturated cyclobutane derivative.
Wissenschaftliche Forschungsanwendungen
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl groups. These groups can participate in addition, substitution, and polymerization reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane can be compared with other cyclobutane derivatives, such as:
cis,trans,trans-1,2,3,4-Tetravinylcyclobutane: Differing in the stereochemistry of the vinyl groups, which can affect the compound’s reactivity and applications.
1,2,3,4-Tetramethylcyclobutane: A similar compound with methyl groups instead of vinyl groups, leading to different chemical properties and uses.
1,2,3,4-Tetrafluorocyclobutane:
This compound stands out due to its unique combination of vinyl groups and cyclobutane ring, offering a balance of reactivity and stability that is valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
87753-95-5 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1,2,3,4-tetrakis(ethenyl)cyclobutane |
InChI |
InChI=1S/C12H16/c1-5-9-10(6-2)12(8-4)11(9)7-3/h5-12H,1-4H2 |
InChI-Schlüssel |
XXHDHKZTASMVSX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1C(C(C1C=C)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
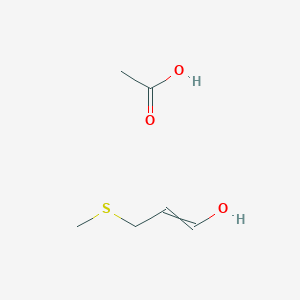


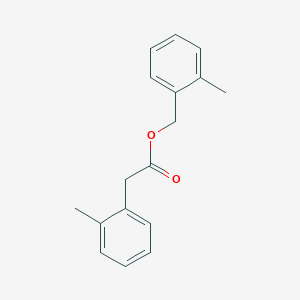
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
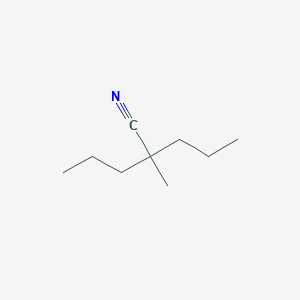
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
